molecular formula C9H9FN4S B4422109 3-FLUOROBENZYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE

3-FLUOROBENZYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE

Cat. No.: B4422109
M. Wt: 224.26 g/mol
InChI Key: JJNKPKJRKLPKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide is an organic compound that features a fluorobenzyl group attached to a tetraazole ring via a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cycloaddition reaction of azides with nitriles under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.

    Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage, which can be achieved by reacting the fluorobenzyl derivative with a thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the tetraazole ring.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-fluorinated derivatives, modified tetraazole rings.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the tetraazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide
  • 3-Chlorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide
  • 3-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) ether

Uniqueness

3-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide is unique due to the presence of the fluorine atom, which can enhance the compound’s stability and reactivity. The sulfide linkage also provides distinct chemical properties compared to ether or other linkages.

Properties

IUPAC Name

5-[(3-fluorophenyl)methylsulfanyl]-1-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4S/c1-14-9(11-12-13-14)15-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNKPKJRKLPKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-FLUOROBENZYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
Reactant of Route 2
Reactant of Route 2
3-FLUOROBENZYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
Reactant of Route 3
Reactant of Route 3
3-FLUOROBENZYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
Reactant of Route 4
Reactant of Route 4
3-FLUOROBENZYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
Reactant of Route 5
Reactant of Route 5
3-FLUOROBENZYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
Reactant of Route 6
Reactant of Route 6
3-FLUOROBENZYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.